Anticonvulsant Potency vs. Phenobarbital in MES
In the maximal electroshock seizure (MES) test in mice (i.p. administration, time of peak effect 0.5 h), (R)‑*N*′‑benzyl 2‑amino‑3‑methylbutanamide ((R)‑3) exhibits an ED₅₀ of 15 mg kg⁻¹ (95 % CI 13–18 mg kg⁻¹) [REFS‑1]. This potency is 1.47‑fold greater than that of phenobarbital (ED₅₀ = 22 mg kg⁻¹), a widely used first‑generation antiepileptic drug evaluated in the same assay system [REFS‑2].
| Evidence Dimension | MES ED₅₀ (mouse, i.p.) |
|---|---|
| Target Compound Data | 15 mg kg⁻¹ (95 % CI 13–18 mg kg⁻¹) |
| Comparator Or Baseline | Phenobarbital ED₅₀ = 22 mg kg⁻¹ |
| Quantified Difference | 1.47‑fold higher potency (15 vs 22 mg kg⁻¹) |
| Conditions | Maximal electroshock seizure test, male albino Carworth Farms #1 mice, i.p. administration, drug suspension in 0.5 % methylcellulose, time of peak effect 0.5 h post‑dose |
Why This Matters
Greater intrinsic anticonvulsant potency at a lower dose suggests potential for reduced systemic exposure and improved tolerability, making (R)‑3 an attractive starting point for preclinical AED lead optimisation.
- [1] King AM, De Ryck M, Kaminski R, Valade A, Stables JP, Kohn H. Defining the structural parameters that confer anticonvulsant activity by the site-by-site modification of (R)-N′-benzyl 2-amino-3-methylbutanamide. J Med Chem. 2011;54(19):6432-6442. Table 1. View Source
- [2] King AM, Salomé C, Salomé-Grosjean E, De Ryck M, Kaminski R, Valade A, Stables JP, Kohn H. Primary amino acid derivatives: substitution of the 4′-N′-benzylamide site in (R)-N′-benzyl 2-amino-3-methylbutanamide, (R)-N′-benzyl 2-amino-3,3-dimethylbutanamide, and (R)-N′-benzyl 2-amino-3-methoxypropionamide provides potent anticonvulsants with pain-attenuating properties. J Med Chem. 2011;54(19):6417-6431. Abstract. View Source
